Superior MEK1/2 Inhibitory Potency and Cellular ERK Phosphorylation Suppression Relative to CI-1040
PD0325901 exhibits a dramatically enhanced cellular potency for inhibiting MEK-dependent ERK1/2 phosphorylation compared to its predecessor CI-1040. In mouse colon 26 cells, PD0325901 inhibits MEK activity with an IC50 of 0.33 nM . Critically, the compound is approximately 500-fold more potent than CI-1040 in suppressing ERK1 and ERK2 phosphorylation in cellular assays . This potency differential translates to more robust and sustained target inhibition at lower concentrations, a key factor in minimizing off-target effects and improving therapeutic indices.
| Evidence Dimension | Cellular MEK inhibition (ERK phosphorylation suppression) |
|---|---|
| Target Compound Data | IC50 = 0.33 nM (Mouse colon 26 cells) |
| Comparator Or Baseline | CI-1040: ~165 nM (Calculated based on 500-fold difference) |
| Quantified Difference | Approximately 500-fold greater potency |
| Conditions | Mouse colon 26 (C26) cell line; cell-free assay for MEK1/2 activity; cellular assay for ERK1/2 phosphorylation |
Why This Matters
The 500-fold potency advantage directly enables the use of lower compound concentrations to achieve equivalent pathway inhibition, reducing the likelihood of off-target effects and compound precipitation in cell culture media.
